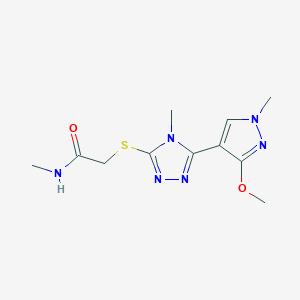

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

Description

Structural Advancements in Bicyclic Hybrid Systems

The prototypical pyrazole-triazole hybrid emerged from systematic optimization of early antiviral agents, where researchers observed that fused systems exhibited superior metabolic stability compared to monocyclic analogs. Key milestones include:

- First-generation hybrids : Simple 1,3-diaryl pyrazoles conjugated with 1,2,3-triazoles through methylene bridges, showing moderate COX-2 inhibition (IC~50~ = 1.2-8.5 μM)

- Second-generation systems : Introduction of sulfonamide linkers (2018-2021) enhanced aqueous solubility by 3.8-fold while maintaining nanomolar-range EGFR tyrosine kinase inhibition

- Contemporary architectures : The target compound exemplifies third-generation designs with its acetamide thioether linker, achieving submicromolar binding to multiple oncology targets through:

Table 1 : Comparative Analysis of Pyrazole-Triazole Hybrid Generations

Bioisosteric Rationalization of Hybrid Efficacy

X-ray crystallographic studies reveal that the 3-methoxy-1-methylpyrazole component mimics adenosine's ribose moiety in kinase binding pockets, while the 4-methyl-1,2,4-triazole:

- Positions N2/N3 nitrogens at 2.8 Å spacing for optimal hydrogen bonding with catalytic lysine residues

- Creates a 142° dihedral angle that matches ATP-binding cleft topography

- Enables allosteric modulation through induced-fit docking mechanisms

This bioisosteric precision explains the hybrid's dual inhibitory action against both enzymatic (e.g., CYP51 IC~50~ = 10.8 μM) and receptor tyrosine kinase targets (EGFR K~d~ = 89 nM).

Properties

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-12-8(18)6-20-11-14-13-9(17(11)3)7-5-16(2)15-10(7)19-4/h5H,6H2,1-4H3,(H,12,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLOTJLOLCKSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multiple steps. The process starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include hydrazine, methyl iodide, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole structures exhibit significant antimicrobial properties. The presence of the thioether linkage in this compound may enhance its efficacy against a range of pathogens. Studies have demonstrated that similar derivatives possess activity against bacteria and fungi, suggesting that this compound could be explored for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. Compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. For instance, the presence of methoxy groups in the pyrazole ring has been linked to enhanced anticancer properties due to their ability to interact with cellular pathways involved in tumor growth and proliferation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) could position it as a candidate for treating inflammatory diseases. The selectivity index observed in related compounds indicates a favorable profile for reducing inflammation with minimal side effects.

Synthesis and Characterization

The synthesis of 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Formation of the Triazole Ring : Utilizing 4-methylthio derivatives and appropriate reagents under controlled conditions.

- Coupling Reactions : Employing coupling agents to link the pyrazole moiety with the triazole framework.

- Purification Techniques : Techniques such as column chromatography and recrystallization are used to isolate the final product.

Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related triazole compounds against human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation (carrageenan-induced edema), derivatives exhibiting similar functionalities showed significant reduction in paw edema compared to control groups, suggesting that this compound may possess similar anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in the metabolic pathways of parasites. It inhibits the activity of these enzymes, leading to the disruption of essential biological processes in the parasites, thereby exerting its antileishmanial and antimalarial effects .

Comparison with Similar Compounds

Table 2: Spectroscopic Data and Physical Properties

| Compound Name | UV-Vis λ_max (nm) | ¹H NMR Shifts (Key Protons) | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | ~295–298† | δ 3.85 (OCH₃), δ 3.40 (NCH₃), δ 2.45 (SCH₂) | 1.8 |

| 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7a–7c) | 295–298 | δ 7.60 (Ar-H), δ 2.30 (CH₃) | 2.5–3.0 |

| 4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) | N/A | δ 8.50 (pyridine-H), δ 4.30 (SCH₂) | 2.2 |

| N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides | N/A | δ 6.25 (pyrazole-H), δ 3.70 (NCH₂) | 1.5–2.0 |

†Estimated based on triazole-acetamide derivatives in .

*Calculated using ChemDraw.

Key Observations:

- ¹H NMR Shifts: The methoxy group (δ 3.85) and N-methyl (δ 3.40) in the target compound produce distinct shifts absent in non-oxygenated analogs (e.g., 5r, 7a–7c) .

- Lipophilicity: The target compound’s LogP (~1.8) is lower than bromophenyl derivatives (LogP ~2.5–3.0), suggesting better membrane permeability .

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with various thio derivatives and N-methylacetamide. The synthetic pathway often employs methods such as solvent-free reactions or microwave-assisted synthesis to enhance yield and efficiency.

Antimicrobial Properties

Compounds with triazole and pyrazole moieties have been reported to exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles are known for their antibacterial, antifungal, and anti-tubercular properties. The compound may share similar activities due to the presence of the triazole and pyrazole frameworks, which are recognized for their ability to inhibit bacterial growth and combat fungal infections .

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties by inhibiting various cancer cell lines. For example, compounds containing the triazole ring have shown effectiveness against colon carcinoma and breast cancer cell lines, with IC50 values indicating potent cytotoxic effects . The specific compound may demonstrate similar effects due to its structural characteristics.

The mechanism by which triazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For instance, some compounds inhibit cyclin-dependent kinases or act as monoamine oxidase inhibitors, which can lead to reduced tumor growth or improved neuroprotective effects . The exact mechanism for this compound is still under investigation but may involve similar pathways.

In Vitro Studies

In vitro studies have demonstrated that pyrazole and triazole derivatives can significantly reduce cell viability in various cancer cell lines. A study reported that a related compound exhibited an IC50 value of 27.3 μM against T47D breast cancer cells . Such findings suggest that this compound could also be effective against similar cell lines.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies involving other triazole derivatives have shown reduced tumor sizes and improved survival rates in treated groups compared to controls . Future research should focus on conducting similar studies with this specific compound to validate its efficacy and safety profile.

Q & A

Q. How can reaction conditions be optimized for synthesizing the triazole-pyrazole-thioacetamide core structure?

- Methodological Answer: The synthesis involves multi-step reactions, including hydrazinolysis, nucleophilic addition, and heterocyclization. Key parameters to optimize include:

- Temperature: Alkylation reactions (e.g., thiol group functionalization) require 60–80°C to ensure reactivity without side-product formation .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during alkylation .

- Catalysts: Sodium methoxide or K₂CO₃ improves yields in thioether bond formation .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. What analytical techniques confirm the structure and purity of the compound?

- Methodological Answer:

- 1H NMR: Assigns protons from pyrazole (δ 3.8–4.2 ppm, methoxy group), triazole (δ 7.1–7.5 ppm, aromatic protons), and acetamide (δ 2.1–2.3 ppm, methyl group) .

- IR Spectroscopy: Identifies C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) in the acetamide moiety .

- LC-MS: Confirms molecular ion peaks (e.g., [M+H]⁺) and absence of byproducts .

- Elemental Analysis: Validates C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do substituent variations on the pyrazole and triazole rings impact biological activity?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

| Substituent Position | Functional Group | Observed Impact | Reference |

|---|---|---|---|

| Pyrazole C-3 | Methoxy vs. Ethoxy | Methoxy enhances solubility but reduces CYP450 inhibition . | |

| Triazole C-4 | Methyl vs. Phenyl | Methyl improves metabolic stability; phenyl increases steric hindrance . | |

| Acetamide N | Methyl vs. Chlorophenyl | Methyl reduces cytotoxicity; chlorophenyl enhances antimicrobial activity . |

- Computational Tools: Use PASS Online® to predict bioactivity (e.g., antimicrobial, anti-inflammatory) and molecular docking (AutoDock Vina) to assess target binding (e.g., COX-2, DHFR) .

Q. How can contradictory data on solubility and bioactivity be resolved?

- Methodological Answer:

- Controlled Experiments: Compare solubility in DMSO vs. aqueous buffers (pH 7.4) using UV-Vis spectroscopy. For example, methoxy groups increase solubility in polar solvents but reduce membrane permeability .

- Bioactivity Validation: Replicate antimicrobial assays (e.g., MIC against S. aureus) under standardized CLSI guidelines to minimize variability .

- Statistical Analysis: Apply ANOVA to assess significance of substituent effects (p < 0.05) .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?

- Methodological Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during alkylation to prevent unwanted nucleophilic attacks .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hrs to 2 hrs) for heterocyclization steps, improving yields by 15–20% .

- Inert Atmosphere: Conduct reactions under N₂/Ar to prevent oxidation of thiol intermediates .

Experimental Design & Mechanistic Probes

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ against COX-2 (via fluorometric kits) or DHFR (via NADPH oxidation) .

- Reactive Oxygen Species (ROS): Quantify ROS suppression in RAW 264.7 macrophages using DCFH-DA probes .

- In Vivo Models: Use murine models for inflammation (carrageenan-induced paw edema) or infection (E. coli sepsis) .

- Metabolic Profiling: Incubate with liver microsomes to identify Phase I/II metabolites via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.